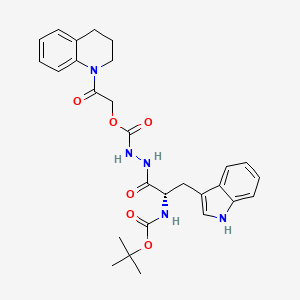

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-((tert-butoxycarbonyl)-L-tryptophyl)hydrazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML036 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is primarily used in research settings, particularly in the study of protein electrophoresis.

Preparation Methods

Synthetic Routes and Reaction Conditions

ML036 is typically prepared as a solution of acrylamide and bis-acrylamide in a specific ratio. The preparation involves dissolving highly pure electrophoresis-grade acrylamide and bis-acrylamide in ultrapure water, followed by filtration through a 0.2-micron filter to ensure purity .

Industrial Production Methods

In industrial settings, the production of ML036 involves large-scale synthesis of acrylamide and bis-acrylamide, followed by precise mixing and filtration processes to achieve the desired concentration and purity. The solution is then packaged and stored under controlled conditions to maintain its stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions

ML036 undergoes several types of chemical reactions, including:

Polymerization: The acrylamide and bis-acrylamide in ML036 polymerize to form polyacrylamide gels, which are used in electrophoresis.

Cross-linking: Bis-acrylamide acts as a cross-linker, forming bonds between acrylamide chains to create a stable gel matrix.

Common Reagents and Conditions

Initiators: Free radical initiators such as ammonium persulfate and tetramethylethylenediamine are commonly used to initiate the polymerization process.

Conditions: The polymerization reaction typically occurs at room temperature and neutral pH, with the presence of oxygen being minimized to prevent inhibition of the reaction.

Major Products Formed

The primary product formed from the reactions involving ML036 is polyacrylamide gel, which is used extensively in electrophoresis for the separation of proteins and nucleic acids .

Scientific Research Applications

ML036 has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of polyacrylamide gels for various analytical techniques.

Biology: Essential in the study of proteins and nucleic acids through gel electrophoresis.

Medicine: Employed in diagnostic techniques to analyze protein and nucleic acid samples.

Industry: Utilized in wastewater treatment and as a flocculant in various industrial processes.

Mechanism of Action

The mechanism of action of ML036 involves the polymerization of acrylamide and bis-acrylamide to form a gel matrix. This matrix acts as a medium for the separation of molecules based on their size and charge during electrophoresis. The molecular targets include proteins and nucleic acids, which migrate through the gel under the influence of an electric field, allowing for their separation and analysis .

Comparison with Similar Compounds

Similar Compounds

Polyacrylamide: Similar to ML036, polyacrylamide is used in gel electrophoresis but may differ in the ratio of acrylamide to bis-acrylamide.

Agarose: Another gel-forming compound used in electrophoresis, particularly for the separation of larger molecules such as DNA.

Uniqueness of ML036

ML036 is unique due to its specific ratio of acrylamide to bis-acrylamide, which provides optimal properties for the formation of stable and effective polyacrylamide gels. This makes it particularly suitable for high-resolution separation of proteins and nucleic acids in electrophoresis .

Properties

Molecular Formula |

C28H33N5O6 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1 |

InChI Key |

MITOFRSPGLYHSJ-QFIPXVFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)

![4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B10763966.png)

![N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)

![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)

![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B10763982.png)

![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)

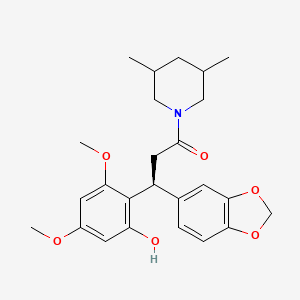

![(3s)-3-(2h-1,3-Benzodioxol-5-Yl)-1-[(3r,5s)-3,5-Dimethylpiperidin-1-Yl]-3-(2-Hydroxy-4,6-Dimethoxyphenyl)propan-1-One](/img/structure/B10763999.png)

![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B10764007.png)

![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)

![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)